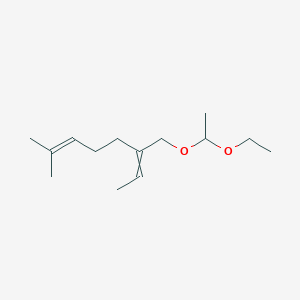
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is an organic compound with the molecular formula C14H26O2. This compound is characterized by its unique structure, which includes an ethoxyethoxy group attached to a dimethylocta-2,6-diene backbone. It is often used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of 3,7-dimethylocta-2,6-diene with ethyl vinyl ether in the presence of an acid catalyst such as pyridinium p-toluenesulfonate. The reaction is carried out in a solvent like dichloromethane at room temperature. The resulting product is then purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or diols.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxyethoxy group, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure and temperature.
Substitution: Sodium hydride in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted ethers and alcohols.
Scientific Research Applications
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with various molecular targets. The ethoxyethoxy group can undergo hydrolysis to form reactive intermediates that interact with enzymes and other proteins. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
3-Hexene, 1-(1-ethoxyethoxy)-, (Z)-: Similar structure but with a shorter carbon chain.
Methyl N-[3-(1-ethoxyethoxy)thiophen-2-yl]carbamimidothioate: Contains a thiophene ring instead of a diene structure.
Uniqueness
3-(1-Ethoxyethoxy)-3,7-dimethylocta-2,6-diene is unique due to its specific combination of an ethoxyethoxy group with a dimethylocta-2,6-diene backbone. This structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
93963-20-3 |
|---|---|
Molecular Formula |
C14H26O2 |
Molecular Weight |
226.35 g/mol |
IUPAC Name |
6-(1-ethoxyethoxymethyl)-2-methylocta-2,6-diene |
InChI |
InChI=1S/C14H26O2/c1-6-14(10-8-9-12(3)4)11-16-13(5)15-7-2/h6,9,13H,7-8,10-11H2,1-5H3 |
InChI Key |
JDWDNOCLJCCJFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)OCC(=CC)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















